structural characterization of 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone
structural characterization of 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone
An In-depth Technical Guide to the Structural Characterization of 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone
Authored by: A Senior Application Scientist
Introduction
The isoxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1] Among its various derivatives, the isoxazol-5(4H)-one ring system is of particular interest due to its synthetic versatility and diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone is a representative member of this class, featuring an electron-donating ethoxy group that can modulate its physicochemical and biological properties.
A critical aspect of isoxazolone chemistry is the potential for tautomerism, where the molecule can exist in different isomeric forms.[2][3] The 5(4H)-isoxazolone structure can potentially exist in equilibrium with its 5-hydroxyisoxazole (OH-form) and 3,4-dihydro-5-imino-isoxazole (NH-form) tautomers. Elucidating the predominant tautomeric form, both in the solid state and in solution, is paramount for understanding its reactivity, molecular interactions, and ultimately, its function.
This technical guide provides a comprehensive, multi-faceted approach to the definitive . We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of molecular characterization.
Part 1: Synthesis and Material Generation
The prerequisite for any characterization is the synthesis of the target compound. The most efficient and widely adopted method for preparing 4-unsubstituted 3-arylisoxazol-5(4H)-ones is a one-pot, three-component cyclocondensation reaction.[4] This approach is favored for its high atom economy and procedural simplicity.
The reaction involves the condensation of 4-ethoxybenzaldehyde, hydroxylamine hydrochloride, and an active methylene compound, typically a β-ketoester like ethyl acetoacetate. The choice of a β-ketoester is crucial as it provides the C-C-C backbone that cyclizes with the in situ formed oxime.
Caption: Workflow for the synthesis of 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone.
Experimental Protocol: Synthesis
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Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-ethoxybenzaldehyde (10 mmol), hydroxylamine hydrochloride (10 mmol), and ethyl acetoacetate (10 mmol).
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Solvent Addition: Add 30 mL of ethanol (or water for a greener approach) to the flask.
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Reaction Initiation: Stir the mixture at room temperature. For improved yields and reaction times, a mild base or catalyst like sodium malonate (10 mol%) can be introduced.
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Heating and Monitoring: Heat the mixture to reflux (approximately 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.
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Purification: Wash the crude solid with cold ethanol or water. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone.
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Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.
Part 2: Spectroscopic and Spectrometric Elucidation
With the purified material in hand, a suite of spectroscopic techniques is employed to build a complete structural picture. Each method provides a unique and complementary piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential. The key is not just to observe peaks, but to interpret their chemical shifts (δ), coupling constants (J), and integrations to confirm the 5(4H)-one tautomer.
Causality of Experimental Choice: We use a deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons (like potential OH or NH protons), which would be crucial if other tautomers were present.
| ¹H NMR Predicted Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~1.35 (t, 3H) | -CH₃ of the ethoxy group. The triplet (t) arises from coupling to the adjacent -CH₂- group. |
| ~3.90 (s, 2H) | -CH₂- group of the isoxazolone ring (C4). Its singlet nature and chemical shift are characteristic of the 5(4H)-one tautomer. |
| ~4.10 (q, 2H) | -OCH₂- of the ethoxy group. The quartet (q) is due to coupling with the neighboring methyl group. |
| ~7.10 (d, 2H) | Aromatic protons ortho to the ethoxy group. The doublet (d) is from coupling to the meta protons. |
| ~7.80 (d, 2H) | Aromatic protons meta to the ethoxy group. The downfield shift is due to the proximity to the isoxazole ring. |
| ¹³C NMR Predicted Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~14.5 | -CH₃ of the ethoxy group. |
| ~35.0 | -CH₂- of the isoxazolone ring (C4). This aliphatic carbon signal is a key marker for the 5(4H)-one form. |
| ~63.5 | -OCH₂- of the ethoxy group. |
| ~115.0 | Aromatic carbons ortho to the ethoxy group. |
| ~121.0 | Aromatic quaternary carbon attached to the isoxazole ring. |
| ~129.0 | Aromatic carbons meta to the ethoxy group. |
| ~160.0 | C=N carbon of the isoxazole ring (C3). |
| ~162.0 | Aromatic quaternary carbon attached to the oxygen of the ethoxy group. |
| ~170.0 | C=O carbonyl carbon of the isoxazolone ring (C5). This downfield signal is definitive evidence for the carbonyl group.[5] |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone, the most informative region of the spectrum is where the carbonyl (C=O) and imine (C=N) stretching vibrations occur.
Causality of Experimental Choice: The presence of a strong absorption band in the carbonyl region (~1700-1750 cm⁻¹) is a direct and unambiguous indicator of the 5(4H)-one tautomer. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) argues against the presence of the 5-hydroxyisoxazole tautomer.
| Predicted IR Absorption Bands (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch (ethoxy and CH₂ groups) |
| ~1730 | C=O stretch (carbonyl group). This is a key diagnostic peak. [1] |
| ~1610 | C=N stretch (isoxazole ring)[6][7] |
| ~1590, ~1500 | Aromatic C=C stretches |
| ~1250 | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Symmetric C-O-C stretch (aryl ether) |
Experimental Protocol: IR Analysis (ATR)
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Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution MS is particularly valuable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Causality of Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
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Molecular Formula: C₁₁H₁₁NO₃
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Monoisotopic Mass: 205.0739 g/mol
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Expected HRMS (ESI⁺) Result: m/z = 206.0812 for [C₁₁H₁₂NO₃]⁺
The fragmentation pattern can also be predicted. Common fragmentation pathways would involve the loss of the ethoxy group, cleavage of the isoxazole ring, or loss of carbon monoxide from the carbonyl group.
Caption: A simplified workflow for High-Resolution Mass Spectrometry analysis.
Experimental Protocol: HRMS (ESI-TOF) Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
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Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
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Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
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Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula (C₁₁H₁₁NO₃).
Part 3: Definitive Solid-State Structure by X-ray Crystallography
While spectroscopic methods provide compelling evidence for the molecular connectivity and the predominant tautomer in solution, single-crystal X-ray diffraction provides the unequivocal, three-dimensional structure in the solid state.[8] It resolves any ambiguity regarding tautomerism and reveals crucial details about molecular geometry and intermolecular interactions.
Information Gained from X-ray Crystallography:
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Unambiguous Tautomer Confirmation: Directly visualizes the positions of all non-hydrogen atoms, confirming the presence of the C4-methylene and C5-carbonyl groups.
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Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared to known values for similar structures.[9]
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Molecular Conformation: Determines the dihedral angle between the phenyl ring and the isoxazolone ring, which influences the molecule's overall shape.[9]
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Crystal Packing and Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice, identifying non-covalent interactions like hydrogen bonds or π-π stacking that stabilize the solid-state structure.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: This is often the most challenging step. Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates and structural parameters.
Conclusion: A Synthesis of Evidence
The is not achieved by a single technique but by the logical and systematic integration of data from multiple analytical platforms. The synthesis provides the material, while NMR and IR spectroscopy build a strong case for the molecular connectivity and the prevalence of the 5(4H)-one tautomer in solution. High-resolution mass spectrometry confirms the elemental composition with high confidence. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. This comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for any further investigation into the chemical and biological properties of this important molecule.
References
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- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2023). Indian Journal of Chemistry.
- New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass. (n.d.). MDPI.
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- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of the Serbian Chemical Society.
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI.
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Journal of Chemical Sciences.
- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (2018). Arabian Journal of Chemistry.
- dione formed by oxygen oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one. (1998). Journal of the Chemical Society, Perkin Transactions 1.
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